

Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Cyclopropyl-4-methoxy-1H-indole*

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of cyclopropyl-methoxy-indole derivatives, with a specific focus on the structural isomer 2-Cyclopropyl-4-methoxy-1H-indole. Due to a lack of available experimental spectroscopic data for **1-Cyclopropyl-4-methoxy-1H-indole** in the reviewed scientific literature, this document presents predicted data for its constitutional isomer, 2-cyclopropyl-4-methoxy-1H-indole, as a reference for researchers, scientists, and drug development professionals. The methodologies described herein are standard protocols applicable to the analysis of novel indole derivatives.

Compound Information

While the primary focus of this guide is the spectroscopic characterization of **1-Cyclopropyl-4-methoxy-1H-indole**, the data presented belongs to its isomer, 2-Cyclopropyl-4-methoxy-1H-indole. It is crucial to note the structural differences between these two compounds as the position of the cyclopropyl group significantly influences the spectroscopic signatures.

- Target Compound: **1-Cyclopropyl-4-methoxy-1H-indole**
- Reference Isomer: 2-Cyclopropyl-4-methoxy-1H-indole^[1]

Spectroscopic Data for 2-Cyclopropyl-4-methoxy-1H-indole

The following tables summarize the predicted spectroscopic data for 2-Cyclopropyl-4-methoxy-1H-indole, obtained from publicly available databases. These values can serve as a useful estimation for the characterization of related indole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Table 1: Predicted ^1H NMR Spectral Data for 2-Cyclopropyl-4-methoxy-1H-indole

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.85	br s	N-H
7.05	t	H-6
6.65	d	H-7
6.45	d	H-5
6.15	s	H-3
3.90	s	OCH_3
1.95	m	CH (cyclopropyl)
0.95	m	CH_2 (cyclopropyl)
0.70	m	CH_2 (cyclopropyl)

Table 2: Predicted ^{13}C NMR Spectral Data for 2-Cyclopropyl-4-methoxy-1H-indole

Chemical Shift (δ) ppm	Assignment
154.5	C-4
145.0	C-2
138.5	C-7a
123.0	C-3a
118.0	C-6
104.0	C-5
99.0	C-7
98.0	C-3
55.5	OCH ₃
8.0	CH (cyclopropyl)
7.5	CH ₂ (cyclopropyl)

Mass Spectrometry Data (Predicted)

Table 3: Predicted Mass Spectrometry Data for 2-Cyclopropyl-4-methoxy-1H-indole

Parameter	Value
Molecular Formula	C ₁₂ H ₁₃ NO
Molecular Weight	187.24 g/mol
Exact Mass	187.0997
Key Fragmentation Peaks (m/z)	187 (M ⁺), 172, 144, 115

Infrared (IR) Spectroscopy Data (Predicted)

Table 4: Predicted Infrared (IR) Absorption Bands for 2-Cyclopropyl-4-methoxy-1H-indole

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400	N-H Stretch
~3100-3000	C-H Stretch (Aromatic & Cyclopropyl)
~2950-2850	C-H Stretch (Aliphatic)
~1620	C=C Stretch (Aromatic)
~1580	N-H Bend
~1250	C-O Stretch (Aryl Ether)

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data for novel indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
- ¹H NMR Spectroscopy:
 - Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical acquisition parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.
 - Process and calibrate the spectrum similarly to the ¹H NMR spectrum.
- 2D NMR Spectroscopy (Optional but Recommended):
 - For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[4][5][6]
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.^[6]
- Data Analysis:
 - Determine the accurate mass of the molecular ion to calculate the elemental composition.
 - Analyze the fragmentation pattern to deduce the structural components of the molecule.

Infrared (IR) Spectroscopy

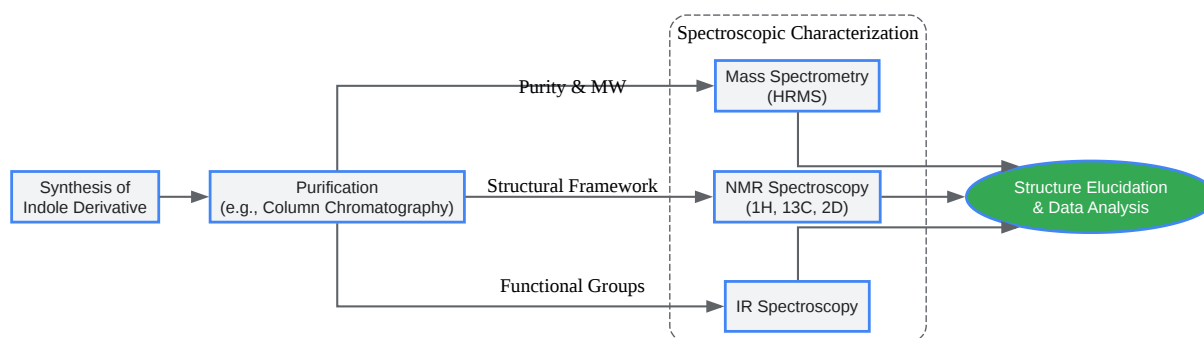
Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition:
 - Record the spectrum on an FT-IR spectrometer, typically in the range of $4000-400\text{ cm}^{-1}$.^[7]
 - Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the indole derivative, such as N-H, C-H (aromatic and aliphatic), C=C, and C-O stretches.^[8]

Workflow and Visualization

The general workflow for the synthesis and characterization of a novel indole derivative is depicted below. This logical diagram illustrates the key steps from synthesis to full structural elucidation.



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General workflow for synthesis and characterization.

This diagram outlines the logical progression from the initial synthesis of an indole compound to its purification and subsequent characterization using various spectroscopic techniques. The data from Mass Spectrometry, NMR, and IR spectroscopy are then integrated to achieve complete structural elucidation.

Disclaimer: The spectroscopic data presented in this guide for 2-Cyclopropyl-4-methoxy-1H-indole is predicted and should be used for estimation purposes only. Experimental verification is necessary for definitive structural confirmation.

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